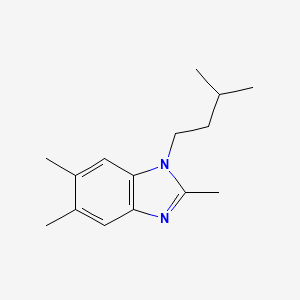

![molecular formula C24H28N2O4 B2948950 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate CAS No. 326017-78-1](/img/structure/B2948950.png)

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate is a compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the naturally occurring alkaloid, berberine, and has been found to have a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Drug Development

Compounds with similar structures have been used as functionalized ligands for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins within cells .

Cancer Treatment

Some derivatives are useful as PARG (Poly(ADP-ribose) glycohydrolase) inhibitors and can be used in the treatment of proliferative disorders, particularly cancer .

Cytotoxicity Screening

Similar molecular structures have been synthesized and screened for cytotoxicity towards various cancer cell lines, which is a crucial step in drug discovery and development .

Drug Resistance Overcoming

Molecular hybridization strategies involve blending pharmacophore moieties to generate single molecular entities that exhibit better selectivity, improved affinity and activity, and can overcome drug resistance .

Insulin Release Inhibition

Compounds with related structures have been evaluated as KATP channel activators and found to be effective in inhibiting insulin release from pancreatic B cells, which could have implications for diabetes treatment .

Neurotoxicity Research

Newly synthesized derivatives have been investigated for their neurotoxic potentials, including effects on acetylcholinesterase activity and malondialdehyde levels in brain tissue, which are important parameters in neurotoxicity studies .

Mecanismo De Acción

Target of action

The compound seems to be related to pomalidomide , which is known to target cereblon , a substrate receptor of the E3 ubiquitin ligase . Cereblon is involved in various biological processes, including limb development, angiogenesis, and the neuronal homeostasis of mammals .

Mode of action

The compound might work similarly to pomalidomide-based PROTACs (Proteolysis-Targeting Chimeras) . PROTACs function by recognizing E3 ubiquitin ligase and target protein, leading to the polyubiquitination and subsequent proteasomal degradation of the target protein .

Biochemical pathways

The compound might affect the ubiquitin-proteasome pathway, which is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells .

Result of action

The compound might induce the degradation of target proteins, potentially altering cellular processes and leading to therapeutic effects . For example, pomalidomide has been shown to enhance the immune response mediated by T cells and NK cells, inhibit the production of monocyte proinflammatory cytokines, and induce apoptosis of cancer cells .

Propiedades

IUPAC Name |

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-24(2,3)23(29)30-15-14-26-21(27)17-9-7-8-16-19(25-12-5-4-6-13-25)11-10-18(20(16)17)22(26)28/h7-11H,4-6,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUTUEGUWQWCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-2-methoxyphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2948867.png)

![(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2948873.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2948874.png)

![5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2948876.png)

![N-isopropyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2948885.png)

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2948890.png)